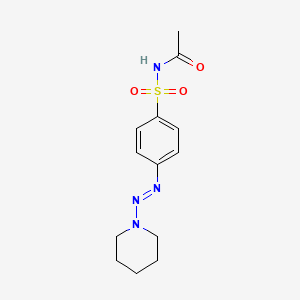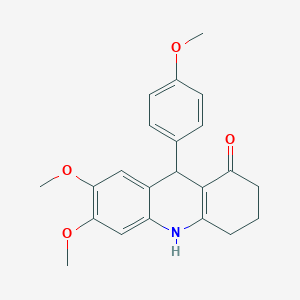![molecular formula C16H11ClO3 B12489225 2-[3-(4-Chlorophenyl)acryloyl]benzoic acid CAS No. 6261-68-3](/img/structure/B12489225.png)
2-[3-(4-Chlorophenyl)acryloyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Chlorophenyl)acryloyl]benzoic acid is an organic compound with the molecular formula C16H11ClO3 It is a derivative of benzoic acid and features a chlorophenyl group attached to an acryloyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)acryloyl]benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Chlorophenyl)acryloyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alkylated benzoic acids.
Aplicaciones Científicas De Investigación
2-[3-(4-Chlorophenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-Chlorophenyl)acryloyl]carbamothioyl}amino)benzoic acid
- 3-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid
Uniqueness
2-[3-(4-Chlorophenyl)acryloyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and acryloyl groups allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
6261-68-3 |
|---|---|
Fórmula molecular |
C16H11ClO3 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)16(19)20/h1-10H,(H,19,20) |
Clave InChI |
HYKSOLYMHHFFIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B12489145.png)
![1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489146.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12489156.png)

![Ethyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489164.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12489171.png)

![3,6,6-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B12489191.png)
![2-[(3-Aminopropyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B12489196.png)
![5,6-dimethyl-3-propyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12489201.png)
![4-hydroxy-2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12489202.png)
![{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B12489206.png)

